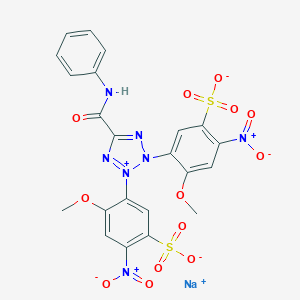
Sal de sodio XTT
Descripción general
Descripción
XTT sodium salt, also known as sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate, is a tetrazolium salt used primarily in cell viability assays. It is a colorimetric reagent that is reduced by metabolically active cells to form a water-soluble orange formazan dye. This property makes it a valuable tool for assessing cell proliferation, viability, and cytotoxicity in various biological and medical research applications .
Aplicaciones Científicas De Investigación
XTT sodium salt is widely used in scientific research for various applications:
Cell Viability Assays: It is used to measure the metabolic activity of cells, which correlates with cell viability and proliferation.
Antimicrobial Susceptibility Testing: XTT sodium salt is used to evaluate the susceptibility of microorganisms to antimicrobial agents.
Biofilm Research: It is employed in studies of biofilm formation and the effects of antimicrobial agents on biofilms, particularly in Candida species.
Cancer Research: XTT sodium salt is used in conjunction with phenazine methosulfate to screen human cancer cell lines for drug sensitivity and proliferation.
Mecanismo De Acción
Target of Action
XTT sodium salt primarily targets mitochondrial dehydrogenase in metabolically active cells . Dehydrogenases are enzymes that facilitate the transfer of electrons in biological systems, playing a crucial role in metabolic processes.
Mode of Action
XTT sodium salt, a yellow water-soluble substrate, is metabolically reduced by mitochondrial dehydrogenase in viable cells to an orange water-soluble formazan product . This reduction process is facilitated by an intermediate electron carrier, such as phenazine methosulfate (PMS), which helps drive XTT reduction and the formation of its formazan derivative .
Biochemical Pathways
The reduction of XTT sodium salt is a part of the cellular respiration process, specifically the electron transport chain located in the mitochondria. The dehydrogenase enzymes transfer electrons from NADH or FADH2 to the electron transport chain. The reduction of XTT sodium salt to formazan is an indicator of this metabolic activity .
Pharmacokinetics
It is known that xtt sodium salt is soluble in water, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The reduction of XTT sodium salt to formazan results in a color change from yellow to orange. This color change is used as an indicator of cell viability and proliferation, as it reflects the metabolic activity of the cells . The intensity of the color change is directly proportional to the number of living cells and the overall activity of mitochondrial dehydrogenases in the sample .
Action Environment
The action of XTT sodium salt is influenced by various environmental factors. For instance, the assay should be performed in a well-ventilated area to ensure safety . Additionally, the temperature can affect the solubility of XTT sodium salt and the efficiency of the reduction process . Therefore, the action, efficacy, and stability of XTT sodium salt can be influenced by factors such as ventilation, temperature, and the presence of other compounds in the environment.
Análisis Bioquímico
Biochemical Properties
XTT sodium salt plays a significant role in biochemical reactions, particularly in cell viability assays. The reduction of XTT sodium salt is carried out by dehydrogenase enzymes present in metabolically active cells . This reduction process produces a water-soluble formazan, which is a highly colored product .
Cellular Effects
XTT sodium salt has a profound impact on various types of cells and cellular processes. It is used to measure cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity . The reduction of XTT sodium salt to formazan is a reflection of the cellular metabolic activity, and an increase in the number of living cells results in an increase in the overall activity of mitochondrial dehydrogenases .
Molecular Mechanism
The molecular mechanism of action of XTT sodium salt involves its reduction by dehydrogenase enzymes of metabolically active cells . This reduction process, which occurs via electron transport across the plasma membrane of a living cell, transforms the XTT sodium salt into a water-soluble, orange-colored formazan dye .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of XTT sodium salt can change over time. For instance, freeze-thawing can reduce more than 20% activity of mitochondrial dehydrogenase
Metabolic Pathways
XTT sodium salt is involved in metabolic pathways related to cellular metabolic activity. The reduction of XTT sodium salt to formazan is a reflection of the cellular metabolic activity, which involves the activity of mitochondrial dehydrogenases .
Subcellular Localization
Given that its reduction involves the activity of mitochondrial dehydrogenases, it is likely that it is associated with mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of XTT sodium salt involves the reaction of 5,6-dimethylbenzimidazole with N-aminoquinoline under alkaline conditions. This reaction forms the tetrazolium ring structure, which is then further modified to introduce the phenylaminocarbonyl and nitrobenzene sulfonic acid groups. The reaction conditions typically involve controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of XTT sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration to obtain the desired purity level suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
XTT sodium salt primarily undergoes reduction reactions. In the presence of metabolically active cells, the tetrazolium ring is reduced by dehydrogenase enzymes to form the orange formazan dye. This reduction is facilitated by electron transport across the plasma membrane .
Common Reagents and Conditions
The reduction of XTT sodium salt requires an intermediate electron acceptor such as phenazine methosulfate. The reaction typically occurs under physiological conditions, with the cells incubated in a suitable culture medium at 37°C .
Major Products Formed
The major product formed from the reduction of XTT sodium salt is the water-soluble orange formazan dye. This dye can be quantified using a spectrophotometer to assess cell viability and proliferation .
Comparación Con Compuestos Similares
XTT sodium salt is part of a family of tetrazolium salts used in cell viability assays. Similar compounds include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Unlike XTT, MTT forms an insoluble formazan product that requires solubilization for quantification.
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): WST-1 forms a water-soluble formazan product similar to XTT but is considered more sensitive.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS also forms a water-soluble formazan product and is used in similar applications
XTT sodium salt is unique in its ability to form a water-soluble formazan product without the need for additional solubilization steps, making it a convenient and efficient choice for cell viability assays.
Propiedades
Número CAS |
111072-31-2 |
|---|---|
Fórmula molecular |
C22H17N7NaO13S2 |
Peso molecular |
674.5 g/mol |
Nombre IUPAC |
sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40); |
Clave InChI |
FPEHPQATUMDNDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
SMILES canónico |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-].[Na] |
Apariencia |
A crystalline solid |
Sinónimos |
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-inner salt-2H-tetrazolium, monosodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does XTT sodium salt help researchers study Candida biofilms, and what does this tell us about the biofilm?
A1: XTT sodium salt, chemically known as 2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, is a vital tool in assessing the effectiveness of antifungal treatments against Candida biofilms. Candida species, particularly Candida albicans, are known to form biofilms, which are complex communities of cells encased in a protective matrix [, ]. This matrix often makes the biofilm highly resistant to conventional antifungal treatments.
Q2: The research mentions using XTT in conjunction with photodynamic therapy (PDT). What specific advantage does XTT offer in this context?
A2: Photodynamic therapy utilizes a photosensitizer, which, when activated by light, generates reactive oxygen species that can kill fungal cells. In the study on hexyl-aminolevulinate ethosomes [], XTT played a crucial role in quantifying the PDT's effect on C. albicans biofilm. By measuring the XTT reduction after PDT treatment, researchers could determine the percentage of biofilm eradication achieved by the therapy. This method provided a quantitative measure of PDT effectiveness against the biofilm, going beyond simply observing structural changes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


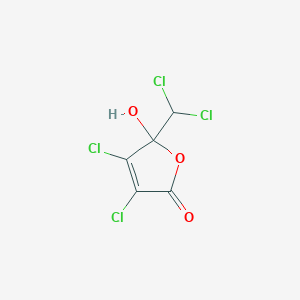
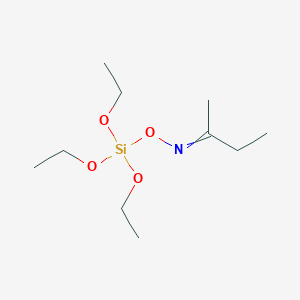
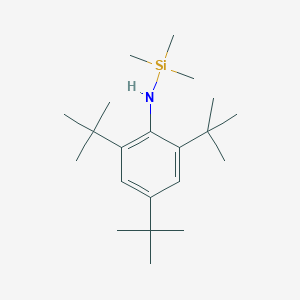
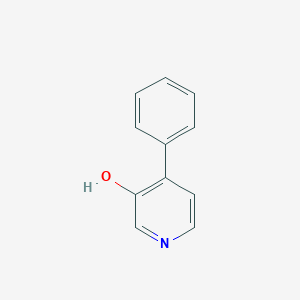
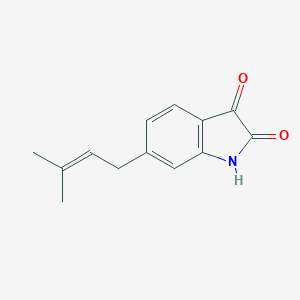
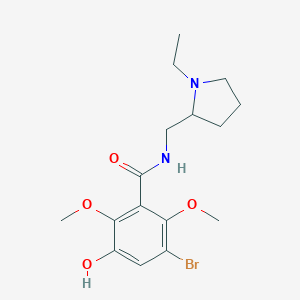
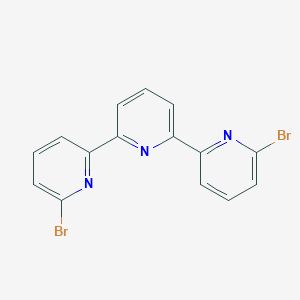

![1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one](/img/structure/B9691.png)

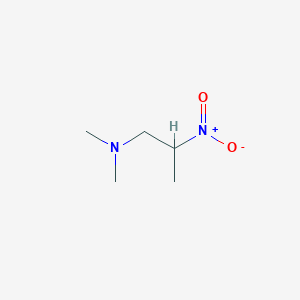
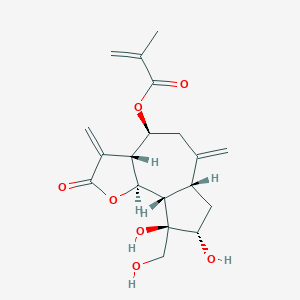

![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite](/img/structure/B9708.png)
